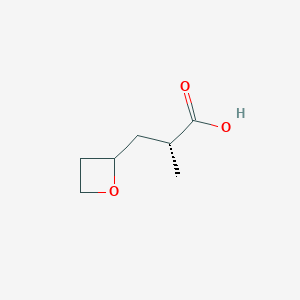

![molecular formula C18H24N2O4S B2898361 Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896378-23-7](/img/structure/B2898361.png)

Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

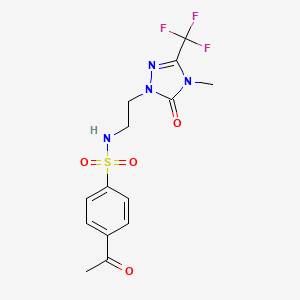

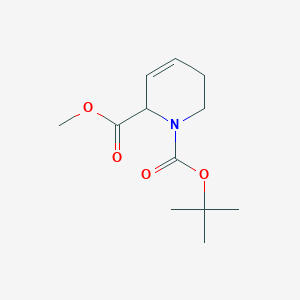

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds were isolated from the reaction mixture by column chromatography .Molecular Structure Analysis

The molecular structure of Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is complex, with a cyclopropyl group, a tosyl group, and a 1-oxa-4,8-diazaspiro[4.5]decan-8-yl group. The structure is based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot three-component condensation . This reaction involves the combination of N-benzylpiperidone, an appropriate amine, and thioglycolic acid .Aplicaciones Científicas De Investigación

Cyclopropanation and Synthesis of Amino Acids

Research demonstrates methodologies for synthesizing cyclopropane amino acids, highlighting the versatility of cyclopropyl derivatives in synthesizing structurally complex and biologically significant molecules. A method described involves cyclopropanation of dehydroamino acids using diazo compounds, showcasing the compound's role in synthesizing amino acid derivatives with potential pharmaceutical applications (Adams et al., 2003).

Synthesis of Novel Compounds

Studies reveal the synthesis of novel compounds like 4,6-Diazaspiro[2.3]hex-1-en-5-ones by reacting cyclopropenone derivatives with isocyanates, demonstrating the cyclopropyl group's utility in creating new chemical entities with potential uses in material science and medicinal chemistry (Yoshida et al., 1987).

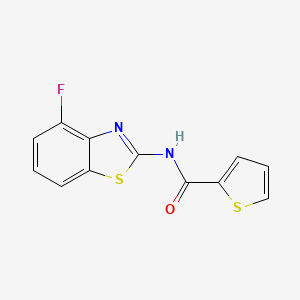

Antimicrobial Agents

Research on phenyl cyclopropyl methanones explores their synthesis and evaluation as antimicrobial agents, underscoring the importance of cyclopropyl derivatives in developing new therapeutics. The study found certain compounds displaying significant activity against Mycobacterium tuberculosis, showcasing cyclopropyl derivatives' potential in antibiotic development (Dwivedi et al., 2005).

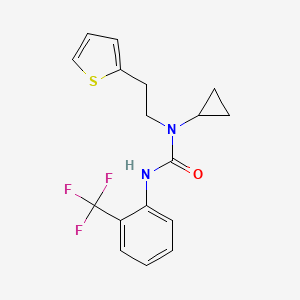

HIV Entry Inhibitors

A potent noncompetitive allosteric antagonist of the CCR5 receptor, crucial for HIV-1 entry into cells, has been developed using a cyclopropyl derivative. This highlights the compound's application in designing novel HIV therapeutics, demonstrating the cyclopropyl group's relevance in drug discovery and development (Watson et al., 2005).

Direcciones Futuras

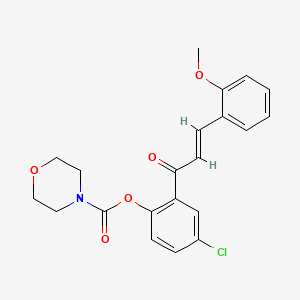

The future directions for research on Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone and similar compounds could involve further investigation into their potential anti-ulcer activity . The development of new anti-ulcer drugs without the characteristic side effects of current drugs is a key area of interest .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with chemokine receptors, particularly cc chemokine receptor 4 (ccr4) .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may bind to its target receptors and modulate their activity

Biochemical Pathways

Chemokine receptors like ccr4 are involved in the recruitment of leukocytes into inflammatory sites . Therefore, modulation of these receptors could potentially impact inflammatory responses.

Result of Action

Modulation of chemokine receptors could potentially alter immune responses, particularly those related to inflammation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Propiedades

IUPAC Name |

cyclopropyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-14-2-6-16(7-3-14)25(22,23)20-12-13-24-18(20)8-10-19(11-9-18)17(21)15-4-5-15/h2-3,6-7,15H,4-5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTLBEPIRZTQJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2898295.png)

![4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2898300.png)

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2898301.png)